Phenyldimethylacetoxysilane
Overview
Description
Phenyldimethylacetoxysilane is an organic silicon compound with the molecular formula C10H14O2Si and a molecular weight of 194.3 g/mol . It is known for its chemical stability and versatility in various applications. This compound is a colorless liquid with a density of 1.006 g/mL and a boiling point of 127°C . It is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Preparation Methods
Phenyldimethylacetoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyldimethylethoxysilane with acetic anhydride . The reaction is typically carried out under microwave irradiation at 110°C for a short duration, resulting in high yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Phenyldimethylacetoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions where the acetoxy group is replaced by other functional groups, such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyldimethylacetoxysilane has a wide range of applications in scientific research and industry:
Biology: Its derivatives are used in the preparation of biocompatible materials for medical applications.
Medicine: It is involved in the development of drug delivery systems and biomedical devices.
Industry: It is used in the production of silicone-based materials, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which phenyldimethylacetoxysilane exerts its effects involves its ability to form stable silicon-oxygen bonds. This property makes it useful in the synthesis of siloxane polymers and other silicon-based materials. The molecular targets and pathways involved in its action are primarily related to its reactivity with various functional groups, enabling the formation of complex organosilicon structures .
Comparison with Similar Compounds
Phenyldimethylacetoxysilane can be compared with other similar compounds such as:
Dimethyldiacetoxysilane: Similar in structure but with two acetoxy groups, making it more reactive in certain substitution reactions.
Phenyltriacetoxysilane: Contains three acetoxy groups, providing higher functionality for polymerization reactions.
Trimethylsilyl acetate: Lacks the phenyl group, resulting in different reactivity and applications.
This compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Properties
IUPAC Name |
[dimethyl(phenyl)silyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-9(11)12-13(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVICWGPAZOCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884995 | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-60-4 | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17887-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanol, 1,1-dimethyl-1-phenyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetoxydimethylphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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